molecular formula C16H12ClN3O4 B10856630 4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide

4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide

Cat. No.: B10856630
M. Wt: 345.73 g/mol
InChI Key: OWMZGLVMABQUAQ-UHFFFAOYSA-N
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Description

J27644 is a synthetic organic compound known for its potent inhibition of histone deacetylase 6 (HDAC6). It has been primarily studied for its potential to mitigate transforming growth factor beta-induced pulmonary fibrosis . This compound has garnered significant interest due to its selectivity and efficacy in targeting specific HDAC isoforms, making it a valuable tool in biochemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of J27644 involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:

Industrial Production Methods

Industrial production of J27644 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

J27644 primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are substituted quinazolinone derivatives.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Mechanism of Action

J27644 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets and pathways involved include:

Properties

Molecular Formula

C16H12ClN3O4

Molecular Weight

345.73 g/mol

IUPAC Name

4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide

InChI

InChI=1S/C16H12ClN3O4/c17-12-3-1-2-11-13(12)20(16(23)18-15(11)22)8-9-4-6-10(7-5-9)14(21)19-24/h1-7,24H,8H2,(H,19,21)(H,18,22,23)

InChI Key

OWMZGLVMABQUAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)NC2=O)CC3=CC=C(C=C3)C(=O)NO

Origin of Product

United States

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